Hydroxypropylmethylcellulose

Description

Properties

Molecular Formula |

C56H108O30 |

|---|---|

Molecular Weight |

1261.4 g/mol |

IUPAC Name |

(2R,3R,4S,5R,6R)-2,3,4-trimethoxy-6-(methoxymethyl)-5-[(2S,3R,4S,5R,6R)-3,4,5-trimethoxy-6-(methoxymethyl)oxan-2-yl]oxyoxane;1-[[(2R,3R,4S,5R,6S)-3,4,5-tris(2-hydroxypropoxy)-6-[(2R,3R,4S,5R,6R)-4,5,6-tris(2-hydroxypropoxy)-2-(2-hydroxypropoxymethyl)oxan-3-yl]oxyoxan-2-yl]methoxy]propan-2-ol |

InChI |

InChI=1S/C36H70O19.C20H38O11/c1-19(37)9-45-17-27-29(47-11-21(3)39)31(48-12-22(4)40)34(51-15-25(7)43)36(54-27)55-30-28(18-46-10-20(2)38)53-35(52-16-26(8)44)33(50-14-24(6)42)32(30)49-13-23(5)41;1-21-9-11-13(23-3)15(24-4)18(27-7)20(30-11)31-14-12(10-22-2)29-19(28-8)17(26-6)16(14)25-5/h19-44H,9-18H2,1-8H3;11-20H,9-10H2,1-8H3/t19?,20?,21?,22?,23?,24?,25?,26?,27-,28-,29-,30-,31+,32+,33-,34-,35-,36+;11-,12-,13-,14-,15+,16+,17-,18-,19-,20+/m11/s1 |

InChI Key |

PUSNGFYSTWMJSK-GSZQVNRLSA-N |

Isomeric SMILES |

CC(COC[C@@H]1[C@H]([C@@H]([C@H]([C@@H](O1)O[C@@H]2[C@H](O[C@H]([C@@H]([C@H]2OCC(C)O)OCC(C)O)OCC(C)O)COCC(C)O)OCC(C)O)OCC(C)O)OCC(C)O)O.COC[C@@H]1[C@H]([C@@H]([C@H]([C@@H](O1)O[C@@H]2[C@H](O[C@H]([C@@H]([C@H]2OC)OC)OC)COC)OC)OC)OC |

Canonical SMILES |

CC(COCC1C(C(C(C(O1)OC2C(OC(C(C2OCC(C)O)OCC(C)O)OCC(C)O)COCC(C)O)OCC(C)O)OCC(C)O)OCC(C)O)O.COCC1C(C(C(C(O1)OC2C(OC(C(C2OC)OC)OC)COC)OC)OC)OC |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to the Fundamental Properties of Hydroxypropyl Methylcellulose (HPMC) for Research

For Researchers, Scientists, and Drug Development Professionals

Introduction to Hydroxypropyl Methylcellulose (B11928114) (HPMC)

Hydroxypropyl methylcellulose (HPMC), also known as hypromellose, is a semi-synthetic, non-ionic cellulose (B213188) ether derived from natural cellulose.[1] It is widely utilized across various industries, including pharmaceuticals, food, and construction, due to its versatile physicochemical properties.[2][3] In pharmaceutical research and drug development, HPMC is a critical excipient, valued for its roles as a binder, thickener, film-forming agent, and a matrix for controlled-release dosage forms.[4][5] Its biocompatibility, non-toxic nature, and stability over a wide pH range (typically 3-11) make it an ideal candidate for a multitude of applications.[6][7] The functionality of HPMC is primarily dictated by its molecular weight and the degree of substitution of methoxy (B1213986) and hydroxypropyl groups on the cellulose backbone.[8]

Chemical Structure and Synthesis

HPMC is synthesized by the chemical modification of cellulose, a natural polymer composed of repeating β-(1→4) linked D-glucose units. The synthesis involves the reaction of alkali cellulose with methyl chloride and propylene (B89431) oxide to introduce methyl and hydroxypropyl groups, respectively.[1][2] These ether linkages enhance the polymer's solubility and confer its unique properties.[6]

The degree of substitution (DS) refers to the average number of hydroxyl groups on the anhydroglucose (B10753087) unit that have been replaced by methoxy groups, while the molar substitution (MS) indicates the average number of hydroxypropyl groups attached.[9] These parameters significantly influence HPMC's solubility, viscosity, and thermal gelation temperature.[8]

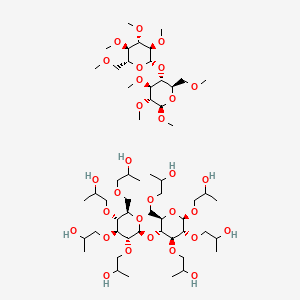

Caption: Chemical structure of the HPMC repeating unit.

Fundamental Physicochemical Properties

The utility of HPMC in research is rooted in its distinct physicochemical properties, which can be tailored by selecting different grades.

Solubility

HPMC is soluble in cold water, forming a clear, viscous colloidal solution.[6][7] However, it is insoluble in hot water and will precipitate out, forming a gel when the temperature exceeds its critical gelation temperature.[7][10] This property of thermal gelation is reversible; the gel will redissolve upon cooling.[7] The solubility of HPMC is not significantly affected by pH within a range of 3 to 11.[7][11]

Viscosity

The viscosity of an HPMC solution is a critical parameter, primarily influenced by its molecular weight, concentration, and temperature.[12] Higher molecular weight and higher concentrations result in significantly higher viscosity.[12] Conversely, as the temperature of the solution increases, the viscosity generally decreases.[12][13] The wide range of available viscosity grades allows for precise control over the properties of the final formulation.[14]

Thermal Behavior

A key characteristic of HPMC is its thermal gelation property.[7] When an aqueous solution of HPMC is heated, it reaches a specific temperature at which the polymer chains dehydrate and associate, forming a three-dimensional gel network. This temperature is known as the gelation temperature. The degree of substitution influences this temperature; a higher degree of methoxy substitution typically results in a lower gelation temperature.[10][15]

Degree of Substitution (DS) and Molar Substitution (MS)

The DS and MS are crucial parameters that determine the properties of HPMC. The methoxy content typically ranges from 19% to 30%, while the hydroxypropoxy content ranges from 4% to 12%. A higher degree of substitution generally leads to increased hydrophilicity, which in turn affects solubility and gelation temperature.[8][16]

Quantitative Data of Common HPMC Grades

The properties of HPMC vary significantly between different grades, which are often designated by letters (e.g., E, K) and numbers indicating viscosity. The 'E' series has a lower methoxy to hydroxypropyl ratio compared to the 'K' series.

| Grade | Nominal Viscosity (mPa·s, 2% in water) | Methoxy Content (%) | Hydroxypropoxy Content (%) | Typical Application |

| HPMC E3 | 2.4 - 3.6 | 28.0 - 30.0 | 7.0 - 12.0 | Binder, disintegrant[17] |

| HPMC E5 | 4 - 6 | 28.0 - 30.0 | 7.0 - 12.0 | Binder, film former[17][18] |

| HPMC E15 | 12 - 18 | 28.0 - 30.0 | 7.0 - 12.0 | Binder, matrix former[17][18] |

| HPMC E50 | 40 - 60 | 28.0 - 30.0 | 7.0 - 12.0 | Sustained-release agent[17] |

| HPMC K100 | 80 - 120 | 19.0 - 24.0 | 7.0 - 12.0 | Matrix former[17][19] |

| HPMC K4M | 3,000 - 5,600 | 19.0 - 24.0 | 7.0 - 12.0 | Sustained-release matrix[17][20] |

| HPMC K100M | 80,000 - 120,000 | 19.0 - 24.0 | 7.0 - 12.0 | High viscosity matrix former[17][20] |

Note: Data is compiled from various sources and represents typical values. Exact specifications may vary by manufacturer.

Experimental Protocols for HPMC Characterization

Viscosity Measurement

Objective: To determine the viscosity of an HPMC solution.

Apparatus: Rotational viscometer (e.g., Brookfield type), beakers, magnetic stirrer, and a constant temperature water bath.

Methodology:

-

Prepare a 2% (w/w) aqueous solution of HPMC by slowly adding the polymer to cold deionized water while stirring to avoid clumping.

-

Continue stirring until the HPMC is fully dissolved and the solution is clear.

-

Allow the solution to stand for a sufficient time to ensure the complete hydration of the polymer and the removal of any entrapped air bubbles.

-

Equilibrate the solution to a specified temperature (e.g., 20°C ± 0.1°C) using a constant temperature water bath.

-

Select an appropriate spindle and rotational speed for the viscometer based on the expected viscosity of the HPMC grade.

-

Immerse the spindle into the center of the solution to the marked level.

-

Start the viscometer and allow the reading to stabilize before recording the viscosity value in millipascal-seconds (mPa·s).

Caption: Workflow for HPMC viscosity measurement.

In-Vitro Drug Release Study from an HPMC Matrix

Objective: To evaluate the drug release profile from a controlled-release tablet formulated with HPMC.

Apparatus: USP Dissolution Apparatus (e.g., Apparatus 2 - Paddle), UV-Vis spectrophotometer, dissolution vessels, and controlled temperature bath.

Methodology:

-

Place the HPMC matrix tablet in the dissolution vessel containing a specified volume of dissolution medium (e.g., 900 mL of phosphate (B84403) buffer, pH 6.8).

-

Maintain the temperature of the dissolution medium at 37°C ± 0.5°C and stir at a constant speed (e.g., 50 rpm).

-

At predetermined time intervals (e.g., 1, 2, 4, 6, 8, 12, 24 hours), withdraw a sample of the dissolution medium.

-

Replace the withdrawn volume with an equal volume of fresh, pre-warmed dissolution medium to maintain a constant volume.

-

Filter the samples and analyze the drug concentration using a validated analytical method, such as UV-Vis spectrophotometry at the drug's λmax.

-

Calculate the cumulative percentage of drug released at each time point.

HPMC in Controlled Drug Delivery

HPMC is a cornerstone polymer for hydrophilic matrix-based controlled-release oral dosage forms.[4] The mechanism of drug release is a combination of diffusion, swelling, and matrix erosion.[21]

-

Hydration and Gel Formation: Upon contact with gastrointestinal fluids, the HPMC on the tablet surface hydrates to form a viscous gel layer.[22][23]

-

Drug Diffusion: The dissolved drug diffuses through this gel layer into the surrounding medium.[21] The thickness and viscosity of the gel layer control the rate of diffusion.

-

Matrix Swelling and Erosion: As the outer gel layer becomes fully hydrated, it erodes, and a new inner layer of HPMC begins to hydrate, maintaining the controlled release of the drug.[21]

The interplay between these mechanisms allows for a sustained and predictable release of the active pharmaceutical ingredient over an extended period.[22] The choice of HPMC grade, with its specific viscosity, directly influences the rate of gel formation and erosion, and thus the drug release kinetics.[4]

Caption: HPMC's mechanism in controlled drug release.

Conclusion

Hydroxypropyl methylcellulose is a highly versatile and indispensable polymer in modern research and pharmaceutical development. Its fundamental properties, including solubility, viscosity, and thermal gelation, are well-characterized and can be precisely controlled through the selection of appropriate grades. A thorough understanding of these properties and the experimental methods used for their characterization is essential for leveraging HPMC's full potential in creating innovative and effective drug delivery systems and other advanced formulations.

References

- 1. An In-depth Look At Hydroxypropyl Methylcellulose (HPMC) [eureka.patsnap.com]

- 2. Chemical structure and composition of HPMC - KIMA CHEMICAL CO.,LTD. [kimacellulose.com]

- 3. Exploring the Properties and Applications of Hydroxypropyl Methyl Cellulose in Various Industries [youngcel.com]

- 4. Hydroxypropyl Methylcellulose—A Key Excipient in Pharmaceutical Drug Delivery Systems | MDPI [mdpi.com]

- 5. Hydroxypropyl Methylcellulose (HPMC): Properties and Applications - HPMC manufacturer [hpmcmanufacturer.com]

- 6. hpmcsupplier.com [hpmcsupplier.com]

- 7. celluloseether.com [celluloseether.com]

- 8. melacoll.com [melacoll.com]

- 9. celotech.com [celotech.com]

- 10. A Detailed Explanation of HPMC Solubility - KIMA CHEMICAL CO.,LTD. [kimacellulose.com]

- 11. HPMC Solubility Chart [hpmc.com]

- 12. News - Physicochemical properties of HPMC [kimachemical.com]

- 13. News - Effect of temperature on HPMC? [ihpmc.com]

- 14. celotech.com [celotech.com]

- 15. landu-china.com [landu-china.com]

- 16. News - Effect of degree of substitution on viscosity of HPMC production [kimachemical.com]

- 17. News - HPMC E3, E5, E6, E15, E50, E4m, K4m, K100, K100m for Pharma Grade [kimachemical.com]

- 18. HPMC Grades Explained – Comparing E5 & E15 Viscosity and Uses [kimacellulose.com]

- 19. HPMC Pharma Grade E3, E5, E15, E50, E4m, K100, K4m, K100m - HPMC manufacturer [hpmcmanufacturer.com]

- 20. Pharma Grade HPMC Hydroxypropyl Methyl Cellulose Equal to Methocel E3 E5 E6 E15 E50 E4m K4m K100 K100m K15m - HPMC manufacturer [hpmcmanufacturer.com]

- 21. HPMC-matrices for controlled drug delivery: a new model combining diffusion, swelling, and dissolution mechanisms and predicting the release kinetics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. Why Hydroxypropyl Methylcellulose is Used in Controlled-Release Formulations - HPMC manufacturer [hpmcmanufacturer.com]

- 23. News - Application of HPMC (Hydroxypropyl Methylcellulose) in sustained-release preparations [kimachemical.com]

An In-depth Technical Guide to the Chemical Structure and Synthesis Pathways of Hydroxypropyl Methylcellulose (HPMC)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical structure, synthesis pathways, and key characterization methods for Hydroxypropyl Methylcellulose (HPMC), a versatile semisynthetic polymer widely utilized in the pharmaceutical, food, and construction industries.

Chemical Structure of HPMC

Hydroxypropyl Methylcellulose (HPMC), also known as hypromellose, is a derivative of cellulose (B213188), a naturally occurring polysaccharide composed of repeating β-1,4-linked D-glucose units.[1] The chemical modification of cellulose to HPMC involves the substitution of hydroxyl (-OH) groups on the anhydroglucose (B10753087) units with methoxy (B1213986) (-OCH₃) and hydroxypropyl (-OCH₂CH(OH)CH₃) groups through an ether linkage.[2][3] This modification disrupts the crystalline structure of cellulose, rendering HPMC soluble in water and some organic solvents.[2][4]

The properties of different HPMC grades are primarily determined by the Degree of Substitution (DS) and the Molar Substitution (MS) .[2]

-

Degree of Substitution (DS): This refers to the average number of hydroxyl groups substituted by methoxy groups per anhydroglucose unit.[2]

-

Molar Substitution (MS): This indicates the average number of hydroxypropyl groups attached to each anhydroglucose unit.[2]

The ratio of these substituent groups significantly influences HPMC's solubility, viscosity, and thermal gelation temperature.[2][4] The hydrophobic nature of the methoxy groups and the hydrophilic nature of the hydroxypropyl groups create a balance that dictates the polymer's behavior in various environments.[3]

Synthesis Pathways

The industrial synthesis of HPMC is a multi-step process that begins with purified cellulose, typically sourced from wood pulp or cotton linters.[5][6] The overall process can be divided into two main stages: alkalization and etherification.

Alkalization

The first step involves treating the cellulose with a concentrated alkali solution, usually sodium hydroxide (B78521) (NaOH), to produce alkali cellulose.[6][7] This treatment swells the cellulose fibers, disrupting the hydrogen-bonded crystalline regions and making the hydroxyl groups more accessible for the subsequent etherification reaction.[6][8]

Etherification

The activated alkali cellulose is then reacted with etherifying agents in a sealed reactor under controlled temperature and pressure.[8][9]

-

Methylation: Methyl chloride (CH₃Cl) is introduced to substitute hydroxyl groups with methoxy groups.[7]

-

Hydroxypropylation: Propylene (B89431) oxide (CH₃CHOCH₂) is used to introduce hydroxypropyl groups.[7][8]

The order and ratio of addition of these reagents, along with reaction time and temperature, are critical parameters that control the final DS, MS, and molecular weight of the HPMC, thereby determining its viscosity and other physicochemical properties.[8][10]

Following etherification, the crude HPMC is purified by washing with hot water to remove salts and other byproducts, then dried and milled to a fine powder.[5][8]

Quantitative Data Summary

The properties of HPMC are highly dependent on the synthesis conditions. The following table summarizes typical ranges for key parameters and the resulting properties of different HPMC grades.

| Parameter | Value Range | Effect on HPMC Properties |

| Synthesis Parameters | ||

| Alkalization Temperature | 0 - 35 °C[8] | Affects the degree of cellulose swelling and activation. |

| Etherification Temperature | 50 - 80 °C[8] | Influences reaction rate and degree of substitution. |

| Etherification Time | ~5 hours[8] | Determines the extent of the etherification reaction. |

| Etherification Pressure | ~1.8 MPa[8] | Maintains reagents in the liquid phase for efficient reaction. |

| Product Properties | ||

| Methoxy Content (%) | 19.0 - 30.0% | Higher content generally leads to lower gelation temperature. |

| Hydroxypropoxy Content (%) | 4.0 - 12.0% | Higher content increases water solubility and gelation temperature. |

| Viscosity (2% solution at 20°C) | 3 - 100,000 mPa·s[2] | Primarily dependent on molecular weight (degree of polymerization).[11] |

| Moisture Content | < 5.0% | A critical quality parameter affecting stability and performance.[2] |

| Residue on Ignition | < 1.5% - 5.0% | Indicates the level of inorganic impurities. |

Experimental Protocols

Detailed and standardized methodologies are crucial for the synthesis and characterization of HPMC.

Laboratory-Scale Synthesis Protocol

This protocol provides a general procedure for the synthesis of HPMC.

-

Cellulose Pre-treatment: Start with refined cotton or wood pulp.

-

Alkalization:

-

Suspend the cellulose in an inert solvent (e.g., a mixture of alcohol and hydrocarbon).[8]

-

Add a 40% NaOH solution to the cellulose slurry and stir at 35-40°C for 30 minutes.[8][10]

-

Press the alkali cellulose to remove excess NaOH solution.[8]

-

Age the alkali cellulose at approximately 35°C to achieve the desired degree of polymerization.[8]

-

-

Etherification:

-

Purification:

-

Drying:

Key Characterization Experiments

The percentage of methoxy and hydroxypropoxy groups is determined by a gas chromatography method following reaction with hydriodic acid.

-

Reaction: A known weight of dried HPMC is reacted with hydriodic acid, which cleaves the ether linkages to form methyl iodide and isopropyl iodide.[7]

-

Extraction: These volatile iodides are extracted into an organic solvent (o-xylene) containing an internal standard (n-octane).[7]

-

GC Analysis: The extract is injected into a gas chromatograph equipped with a flame ionization detector.

-

Quantification: The peak area ratios of the iodides to the internal standard are compared with those of a standard solution with known concentrations of methyl iodide and isopropyl iodide to calculate the percentage of methoxy and hydroxypropoxy groups.[7]

The viscosity of HPMC is a critical quality attribute and is measured on a 2% aqueous solution at 20 ± 0.1°C. The specific method depends on the viscosity grade.

-

For low to medium viscosity grades (< 600 mPa·s): A capillary viscometer (e.g., Ubbelohde type) is typically used as per USP <911>.[5][7]

-

For high viscosity grades (≥ 600 mPa·s): A rotational viscometer (e.g., Brookfield type) is employed.[5][7]

General Procedure for Rotational Viscometry:

-

Solution Preparation: Prepare a 2% (by weight, on a dried basis) solution of HPMC in water. This involves dispersing the HPMC in hot water (80-90°C), followed by cooling in an ice bath to ensure complete dissolution.[12]

-

Equilibration: Adjust the temperature of the solution to 20 ± 0.1°C.

-

Measurement: Use the specified spindle and rotational speed for the expected viscosity range. Allow the spindle to rotate for a set period (e.g., 2 minutes) before taking a reading.[7]

-

Reporting: The viscosity is reported in millipascal-seconds (mPa·s).

References

- 1. hpmcsupplier.com [hpmcsupplier.com]

- 2. capecrystalbrands.com [capecrystalbrands.com]

- 3. usp.org [usp.org]

- 4. melacoll.com [melacoll.com]

- 5. usp.org [usp.org]

- 6. usp.org [usp.org]

- 7. usp.org [usp.org]

- 8. sleochem.com [sleochem.com]

- 9. standards.iteh.ai [standards.iteh.ai]

- 10. cellulosechemtechnol.ro [cellulosechemtechnol.ro]

- 11. celotech.com [celotech.com]

- 12. uspbpep.com [uspbpep.com]

The Multifaceted Role of Hydroxypropylmethylcellulose in Advanced Drug Delivery Systems: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Hydroxypropylmethylcellulose (HPMC), a semisynthetic polymer derived from cellulose, stands as a cornerstone excipient in the pharmaceutical industry. Its versatility, biocompatibility, and tunable physicochemical properties have established it as a critical component in a myriad of drug delivery systems. This technical guide delves into the core mechanisms of action of HPMC, providing an in-depth exploration of its role in controlling drug release, enhancing formulation stability, and ultimately, improving therapeutic outcomes.

Core Mechanisms of Action: A Symphony of Physicochemical Properties

The efficacy of HPMC in drug delivery is not attributed to a single mechanism but rather a synergistic interplay of its inherent properties. Understanding these is fundamental to designing robust and effective dosage forms.

Hydrophilic Matrix Formation and Controlled Release

The most prominent application of HPMC lies in the formulation of hydrophilic matrix tablets for controlled or sustained drug release.[1][2] Upon contact with aqueous fluids in the gastrointestinal tract, HPMC hydrates and swells to form a viscous, gel-like layer on the tablet surface.[2][3] This gel layer acts as a dynamic barrier, governing the rate of drug release through a combination of diffusion and erosion.[4][5]

-

Diffusion: Drug molecules diffuse through the intricate network of the swollen polymer chains. The rate of diffusion is dictated by the viscosity of the HPMC grade used; higher viscosity grades form a denser gel matrix, thereby retarding drug release.[6][7]

-

Erosion: The outer layers of the hydrated HPMC matrix gradually erode and dissolve, releasing the entrapped drug.[5] The balance between swelling and erosion determines the overall release kinetics.

The interplay of these mechanisms allows for precise modulation of drug release profiles, extending the therapeutic effect and improving patient compliance.[1][8]

Binding Properties in Granulation and Tableting

HPMC serves as an excellent binder in both wet and dry granulation processes, typically at concentrations of 2% to 5% w/w.[7][9] Its adhesive properties ensure the cohesion of powder particles, leading to the formation of robust granules with improved flowability and compressibility.[10][11] This, in turn, enhances the mechanical strength and integrity of the final tablets, preventing friability and ensuring dose uniformity.[1] Lower viscosity grades of HPMC can function as both a binder and a disintegrant, while higher viscosity grades act primarily as binders.[7]

Film-Forming for Protective and Functional Coatings

HPMC is widely employed as a film-coating agent for tablets and capsules.[9][12][13] The polymer forms a thin, uniform, and flexible film that offers several advantages:

-

Protection: The coating acts as a physical barrier against environmental factors such as moisture, light, and oxygen, thereby enhancing drug stability.[1][12]

-

Taste Masking: It effectively masks the unpleasant taste or odor of the active pharmaceutical ingredient (API), improving patient acceptability.[1][12]

-

Improved Aesthetics and Swallowability: The smooth finish of the coating enhances the appearance of the dosage form and facilitates easier swallowing.[1][13]

-

Controlled Release: Modified-release coatings can be formulated with HPMC to achieve delayed or enteric-release profiles.[1]

Rheology Modification: Thickening and Gelling Agent

The ability of HPMC to increase the viscosity of aqueous solutions makes it a valuable thickening and suspending agent in liquid dosage forms, such as oral suspensions and ophthalmic preparations.[1][9] This property prevents the settling of suspended particles, ensuring dose uniformity.[1] In topical and transdermal applications, HPMC is used as a gelling agent to create hydrogels with desirable consistency and bioadhesive properties.[9][14]

Quantitative Data on HPMC Performance

The selection of the appropriate HPMC grade is critical for achieving the desired drug release profile and formulation characteristics. The following tables summarize key quantitative data related to HPMC's performance.

| HPMC Grade | Viscosity (2% aq. solution, 20°C) | Typical Application |

| Low Viscosity (e.g., E5, E15) | 3 - 50 mPa·s | Binder, Film Coating, Immediate-Release Formulations |

| Medium Viscosity (e.g., K4M, K15M) | 4,000 - 15,000 mPa·s | Controlled-Release Matrix Tablets, Thickening Agent |

| High Viscosity (e.g., K100M) | 80,000 - 120,000 mPa·s | Sustained-Release Matrix Tablets for highly soluble drugs |

Table 1: Viscosity and Typical Applications of Different HPMC Grades.[14][15]

| Parameter | Effect on Drug Release | Reference |

| Increased HPMC Viscosity | Decreased release rate | [6][7] |

| Increased HPMC Concentration | Decreased release rate | [2] |

| Increased Drug Solubility | Increased release rate | [16] |

| Presence of Alcohol | Can lead to dose dumping, especially for soluble drugs | [17] |

Table 2: Factors Influencing Drug Release from HPMC Matrices.

Experimental Protocols for Characterizing HPMC-based Systems

A variety of analytical techniques are employed to characterize the physicochemical properties and performance of HPMC and HPMC-based drug delivery systems.

In Vitro Drug Release Studies (Dissolution Testing)

Objective: To determine the rate and extent of drug release from a dosage form under specified conditions.

Methodology:

-

Apparatus: USP Apparatus 1 (Basket) or Apparatus 2 (Paddle) is commonly used.

-

Dissolution Medium: The medium is selected to simulate the physiological conditions of the gastrointestinal tract (e.g., 0.1 N HCl for simulated gastric fluid, phosphate (B84403) buffer pH 6.8 for simulated intestinal fluid).

-

Procedure: The dosage form is placed in the dissolution vessel containing the pre-warmed medium. At predetermined time intervals, samples of the medium are withdrawn and analyzed for drug content using a suitable analytical method, such as UV-Vis spectrophotometry or High-Performance Liquid Chromatography (HPLC).[5]

-

Data Analysis: The cumulative percentage of drug released is plotted against time to generate a dissolution profile. The release kinetics can be fitted to various mathematical models (e.g., Zero-order, First-order, Higuchi, Korsmeyer-Peppas) to elucidate the release mechanism.[5][18]

Differential Scanning Calorimetry (DSC)

Objective: To investigate the thermal properties of HPMC and its compatibility with the drug.

Methodology:

-

Sample Preparation: A small amount of the sample (HPMC, drug, or their physical mixture) is hermetically sealed in an aluminum pan.

-

Analysis: The sample is heated at a constant rate (e.g., 10°C/min) over a defined temperature range.[19]

-

Data Interpretation: The DSC thermogram reveals thermal events such as melting, glass transitions, and decomposition. The absence of new peaks or significant shifts in the melting endotherm of the drug in the physical mixture suggests good compatibility between the drug and HPMC.[14]

Fourier-Transform Infrared Spectroscopy (FT-IR)

Objective: To identify any potential chemical interactions between HPMC and the drug.

Methodology:

-

Sample Preparation: The sample is mixed with potassium bromide (KBr) and compressed into a pellet.

-

Analysis: The pellet is placed in the FT-IR spectrometer, and the infrared spectrum is recorded.

-

Data Interpretation: The spectra of the individual components are compared with the spectrum of the physical mixture. The appearance of new peaks or the disappearance or shifting of characteristic peaks of the drug or polymer may indicate a chemical interaction.[14]

Scanning Electron Microscopy (SEM)

Objective: To visualize the surface morphology of the HPMC matrix and the mechanism of drug release.

Methodology:

-

Sample Preparation: Tablets are subjected to dissolution for varying periods, then carefully removed, dried (e.g., by freeze-drying), and sputter-coated with a conductive material (e.g., gold).

-

Analysis: The coated samples are examined under the SEM.

-

Data Interpretation: SEM images can reveal the formation of the gel layer, the presence of pores, and the changes in the matrix structure over time, providing insights into the swelling and erosion processes.[14]

Visualizing the Mechanisms and Workflows

Diagrams created using Graphviz (DOT language) provide a clear visual representation of the complex processes involved in HPMC-based drug delivery.

Caption: Mechanism of drug release from an HPMC hydrophilic matrix tablet.

Caption: Experimental workflow for developing and characterizing HPMC-based drug delivery systems.

Conclusion

This compound continues to be an indispensable excipient in modern drug development. Its multifaceted mechanisms of action, including hydrophilic matrix formation, binding, film-forming, and rheology modification, provide formulators with a versatile tool to develop a wide range of oral and topical drug delivery systems. A thorough understanding of its physicochemical properties, coupled with robust experimental characterization, is paramount to harnessing the full potential of HPMC in creating safe, effective, and patient-centric pharmaceutical products. The continued exploration of novel HPMC grades and their application in advanced drug delivery technologies promises to further expand its role in the future of medicine.

References

- 1. HPMC uses in pharmaceuticals [hpmc.com]

- 2. The Science of Hydroxypropyl Methylcellulose in Controlled Drug Release - HPMC manufacturer [hpmcmanufacturer.com]

- 3. The Science Behind HPMC in Drug Delivery Systems - Cellulose Ether manufacturers [cellulosemanufacturer.com]

- 4. Evaluation of drug release kinetics from ibuprofen matrix tablets using HPMC. | Semantic Scholar [semanticscholar.org]

- 5. Drug-Polymers Composite Matrix Tablets: Effect of Hydroxypropyl Methylcellulose (HPMC) K-Series on Porosity, Compatibility, and Release Behavior of the Tablet Containing a BCS Class I Drug [mdpi.com]

- 6. hpmcsupplier.com [hpmcsupplier.com]

- 7. pharmaexcipients.com [pharmaexcipients.com]

- 8. colorcon.com [colorcon.com]

- 9. Hydroxypropyl Methylcellulose—A Key Excipient in Pharmaceutical Drug Delivery Systems - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Formulation Considerations for HPMC in Immediate Release Tablets - HPMC manufacturer [hpmcmanufacturer.com]

- 11. sakshichemsciences.com [sakshichemsciences.com]

- 12. What role does Hydroxypropyl Methylcellulose play in film coating? - KIMA CHEMICAL CO.,LTD. [kimacellulose.com]

- 13. News - HPMC for Film coating [ihpmc.com]

- 14. Hydroxypropyl Methylcellulose—A Key Excipient in Pharmaceutical Drug Delivery Systems [mdpi.com]

- 15. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 16. A drug release study from this compound (HPMC) matrices using QSPR modeling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. dissolutiontech.com [dissolutiontech.com]

- 18. researchgate.net [researchgate.net]

- 19. Hydroxypropyl Methylcellulose-based Controlled Release Dosage by Melt Extrusion and 3D Printing: Structure and Drug Release Correlation - PMC [pmc.ncbi.nlm.nih.gov]

The Dawn of a Versatile Polymer: Early Research and Discovery of Hydroxypropylmethylcellulose

Midland, Michigan - In the landscape of polymer science, the development of Hydroxypropylmethylcellulose (HPMC) stands as a significant milestone, born from the innovative spirit of chemical pioneers. While the etherification of cellulose (B213188) was first reported in the early 20th century, it was the persistent research in industrial laboratories that unlocked the potential of mixed cellulose ethers like HPMC. This technical guide delves into the early research and discovery of this remarkably versatile polymer, tracing its origins and the foundational experimental work that paved the way for its widespread use today.

From Cellulose to a Multifunctional Derivative: The Genesis of HPMC

The journey to HPMC began with the exploration of cellulose ethers. Following the initial reports of cellulose etherification by Suida in 1905 and the granting of the first patents for cellulose ethers between 1912 and 1920, the stage was set for further innovation. The Dow Chemical Company, a burgeoning force in the American chemical industry, became a focal point for this research. While a specific "invention" patent for HPMC from 1929 remains elusive in public records, historical accounts and subsequent patents point to Dow's pivotal role in its development during this era. Dow's work on cellulose ethers in the 1920s and 1930s, under the well-known trade name "Methocel," laid the groundwork for the commercial production of a range of cellulose derivatives, including HPMC.

The key innovation leading to HPMC was the introduction of both methyl and hydroxypropyl groups onto the cellulose backbone. This "mixed ether" structure imparted a unique combination of properties not seen in single-substituted cellulose ethers like methylcellulose (B11928114) or ethylcellulose. The presence of the hydroxypropyl group, in particular, enhanced water solubility and influenced the thermal gelation properties of the polymer, making it a highly adaptable material for a variety of applications.

The Pioneering Synthesis: A Two-Step Etherification Process

Early research into the synthesis of HPMC established a fundamental two-step process that, in principle, is still used today. The process begins with the activation of cellulose, a naturally occurring polymer, followed by etherification to introduce the desired functional groups.

Experimental Protocols of Early Synthesis

Based on the technical literature and patents from the mid-20th century, a representative early experimental protocol for the synthesis of HPMC can be outlined as follows:

1. Alkalization of Cellulose: The first crucial step was the treatment of purified cellulose (typically derived from cotton linters or wood pulp) with a strong alkali, usually a concentrated solution of sodium hydroxide (B78521). This process, known as alkalization or mercerization, served to swell the cellulose fibers and activate the hydroxyl groups, making them more accessible for the subsequent etherification reaction.

-

Methodology: A specified weight of dried cellulose was steeped in a sodium hydroxide solution of a particular concentration for a set period at a controlled temperature. The excess alkali was then pressed out to achieve a specific alkali-to-cellulose ratio.

2. Etherification: The activated alkali cellulose was then reacted with a mixture of methyl chloride and propylene (B89431) oxide in a pressurized reactor. This step introduced the methyl and hydroxypropyl groups onto the cellulose chain.

-

Methodology: The alkali cellulose was charged into an autoclave. Methyl chloride and propylene oxide were then introduced into the reactor. The reaction was carried out at an elevated temperature and pressure for several hours. The ratios of the reactants were critical in determining the final properties of the HPMC.

3. Purification: The crude HPMC product from the reactor was a mixture containing the desired polymer, unreacted reagents, and byproducts such as sodium chloride and glycols. Purification was essential to obtain a product with the desired properties.

-

Methodology: The crude product was typically washed with hot water. Since HPMC is insoluble in hot water, this step effectively removed the salt and other water-soluble impurities. The purified HPMC was then dried and milled to a fine powder.

The logical workflow of this early synthesis process can be visualized as follows:

Characterization in the Early Days: Quantifying Substitution

A critical aspect of the early research was the development of analytical methods to characterize the newly synthesized HPMC. The properties of HPMC are largely determined by the degree of substitution (DS) of methoxyl groups and the molar substitution (MS) of hydroxypropyl groups.

Early researchers relied on chemical methods to determine these parameters. The Zeisel method, a classic analytical technique for the determination of alkoxyl groups, was adapted for this purpose.

Experimental Protocol for Degree of Substitution Analysis (Adapted Zeisel Method)

-

Methodology: A weighed sample of HPMC was reacted with hot hydriodic acid. This reaction cleaved the ether linkages, converting the methoxyl and hydroxypropyl groups into methyl iodide and isopropyl iodide, respectively. These volatile iodides were then distilled and collected in a solution of silver nitrate, where they precipitated as silver iodide. The amount of silver iodide was then determined gravimetrically or by titration. By analyzing the quantities of the different alkyl iodides formed, the degree of substitution for each group could be calculated.

The analytical pathway for determining the degree of substitution can be represented as follows:

Early Quantitative Data: A Glimpse into the First Formulations

| Parameter | Typical Range in Early Research |

| Alkalization | |

| NaOH Concentration | 30% - 50% |

| Alkali to Cellulose Ratio (by weight) | 0.8 - 1.5 |

| Etherification | |

| Methyl Chloride to Cellulose Ratio (by weight) | 1.0 - 2.0 |

| Propylene Oxide to Cellulose Ratio (by weight) | 0.2 - 1.0 |

| Reaction Temperature | 50°C - 90°C |

| Reaction Time | 4 - 8 hours |

| Product Specification | |

| Methoxyl Content (%) | 19% - 30% |

| Hydroxypropoxyl Content (%) | 3% - 12% |

These early investigations into the synthesis and characterization of this compound laid a robust foundation for its future development and application. The ability to control the degree of substitution and, consequently, the polymer's properties, was a significant achievement of these pioneering researchers. Their work transformed a natural polymer into a highly versatile and valuable material that continues to be indispensable in numerous industries, from pharmaceuticals and food to construction and personal care. The legacy of this early research is a testament to the power of chemical innovation to shape the world around us.

The Role of Hydroxypropyl Methylcellulose in Pharmaceutical Formulations: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Hydroxypropyl methylcellulose (B11928114) (HPMC), a semisynthetic, inert, and viscoelastic polymer, has established itself as a cornerstone excipient in the pharmaceutical industry. Its versatility and tunable properties make it an invaluable component in a wide array of dosage forms, from oral tablets and capsules to ophthalmic solutions and topical gels. This technical guide provides a comprehensive review of the literature on the pharmaceutical applications of HPMC, with a focus on its role in controlled-release drug delivery systems. We will delve into its physicochemical properties, mechanisms of action, and the experimental protocols used for its characterization and evaluation.

Physicochemical Properties of HPMC: A Foundation for Versatility

HPMC is a cellulose (B213188) ether in which some of the hydroxyl groups on the cellulose backbone are substituted with methoxy (B1213986) and hydroxypropoxy groups.[1] The type and degree of this substitution, along with the polymer's molecular weight, are the primary determinants of its physicochemical properties, such as viscosity, solubility, and gelation temperature.[1][2] These properties, in turn, dictate its functionality in a pharmaceutical formulation.

The nomenclature of HPMC grades, such as K4M, K15M, and K100M, typically indicates the viscosity of a 2% aqueous solution at 20°C. For instance, K4M has a nominal viscosity of 4,000 cP, K15M of 15,000 cP, and K100M of 100,000 cP.[3] This wide range of available viscosities allows formulators to precisely tailor the drug release profile of a given dosage form.

Below is a table summarizing the key physicochemical properties of various commercial HPMC grades commonly used in pharmaceutical applications.

| HPMC Grade | Nominal Viscosity (cP) | Molecular Weight (kDa) | Methoxy Content (%) | Hydroxypropoxy Content (%) |

| K Grades (e.g., K4M, K15M, K100M) | ||||

| HPMC K100LV | 100 | - | - | - |

| HPMC K4M | 4,000 | ~86 | 19.0-24.0 | 4.0-12.0 |

| HPMC K15M | 15,000 | - | 19.0-24.0 | 4.0-12.0 |

| HPMC K100M | 100,000 | - | 19.0-24.0 | 4.0-12.0 |

| E Grades (e.g., E5, E15) | ||||

| HPMC E5 | 5 | - | 28.0-30.0 | 7.0-12.0 |

| HPMC E15 | 15 | - | 28.0-30.0 | 7.0-12.0 |

| HPMC E50 | 50 | - | 28.0-30.0 | 7.0-12.0 |

| F Grades | ||||

| HPMC F4M | 4,000 | - | 27.0-30.0 | 4.0-7.5 |

HPMC in Controlled-Release Drug Delivery: Mechanisms and Applications

One of the most significant applications of HPMC is in the formulation of hydrophilic matrix tablets for controlled drug release.[4] The mechanism of drug release from these matrices is a complex interplay of diffusion, swelling, and erosion of the polymer.[4]

When a tablet containing HPMC comes into contact with gastrointestinal fluids, the polymer on the tablet's surface hydrates and swells to form a viscous gel layer. This gel layer acts as a barrier to further water penetration and drug dissolution. The drug is then released through a combination of diffusion through the gel layer and erosion of the gel layer itself. The rate of drug release is influenced by several factors, including the viscosity grade of HPMC, the drug-to-polymer ratio, and the presence of other excipients.[5] Generally, higher viscosity grades of HPMC lead to a slower drug release rate.[6]

The following diagram illustrates the fundamental mechanism of controlled drug release from an HPMC matrix tablet.

HPMC is also widely used as a film-coating agent for tablets and capsules.[7] The film coat can serve multiple purposes, including taste masking, improving swallowability, protecting the drug from light and moisture, and controlling the site of drug release (e.g., enteric coatings).

Experimental Protocols for HPMC Characterization and Evaluation

A thorough understanding and characterization of HPMC and its formulations are critical for ensuring product quality and performance. The following sections detail the methodologies for key experiments cited in the literature.

In Vitro Drug Release Testing

In vitro dissolution testing is a crucial quality control test for solid oral dosage forms. The USP Apparatus 2 (paddle method) is commonly used to evaluate the drug release from HPMC matrix tablets.[8]

Methodology:

-

Apparatus Setup:

-

Sample Introduction:

-

Place one tablet in each vessel.

-

-

Sampling:

-

Withdraw aliquots of the dissolution medium at predetermined time intervals.

-

Replace the withdrawn volume with an equal volume of fresh, pre-warmed dissolution medium.

-

-

Sample Analysis:

-

Filter the samples and analyze the drug concentration using a validated analytical method, such as UV-Vis spectrophotometry or HPLC.

-

-

Data Analysis:

-

Calculate the cumulative percentage of drug released at each time point.

-

Plot the cumulative percentage of drug released versus time.

-

Fit the release data to various kinetic models (e.g., zero-order, first-order, Higuchi, Korsmeyer-Peppas) to determine the mechanism of drug release.[3]

-

The following diagram outlines the typical workflow for in vitro drug release testing.

Powder Flow Characterization

The flow properties of the powder blend are critical for ensuring uniform die filling and consistent tablet weight during the manufacturing process. The shear cell method is a common technique for characterizing powder flowability.

Methodology:

-

Sample Preparation:

-

Place a known volume of the powder sample into the shear cell.

-

-

Consolidation:

-

Apply a known normal stress to the powder bed to consolidate it.

-

-

Shear Test:

-

Apply a shear force to the powder bed until it fails (yields).

-

Record the shear stress at failure.

-

-

Data Analysis:

-

Repeat the test at different normal stresses to generate a yield locus.

-

From the yield locus, determine the powder's cohesion, angle of internal friction, and flow function.

-

Film Coating

HPMC film coatings are typically applied using a fluid bed coater or a pan coater.[9]

Methodology for Preparing the Coating Solution:

-

Dispersion:

-

Slowly add the HPMC powder to purified water with continuous stirring to avoid lump formation.[7]

-

-

Hydration:

-

Continue stirring until the HPMC is fully hydrated and a clear solution is formed.

-

-

Addition of Other Ingredients:

-

Add other excipients, such as plasticizers, pigments, and opacifiers, to the solution with continuous stirring.

-

-

Final Mixing:

-

Continue mixing until all ingredients are fully dissolved and the solution is homogenous.

-

Coating Process (Fluid Bed Coater):

-

Preheating:

-

Preheat the tablet bed to the desired temperature.

-

-

Coating:

-

Spray the coating solution onto the fluidized tablet bed at a controlled rate.

-

Maintain the appropriate inlet air temperature and flow rate to ensure efficient drying of the coating.

-

-

Drying:

-

After the coating solution has been applied, continue to fluidize the tablets with heated air to ensure the coating is fully dry.

-

Analytical Characterization Techniques

A variety of analytical techniques are employed to characterize the physicochemical properties of HPMC and its interactions with the active pharmaceutical ingredient (API).

-

Differential Scanning Calorimetry (DSC): DSC is used to determine the thermal properties of HPMC, such as its glass transition temperature and melting point. This information is useful for understanding the physical state of the polymer and its compatibility with the API.

-

Fourier Transform Infrared Spectroscopy (FTIR): FTIR is used to identify the functional groups present in HPMC and to investigate potential interactions between the polymer and the API.

-

X-Ray Diffraction (XRD): XRD is used to determine the crystalline or amorphous nature of HPMC and the API. Changes in the diffraction pattern of the drug in the presence of the polymer can indicate the formation of a solid dispersion.

-

Scanning Electron Microscopy (SEM): SEM is used to visualize the surface morphology and cross-sectional structure of HPMC matrix tablets and coated dosage forms.[10] This can provide insights into the mechanism of drug release and the integrity of the film coat.

SEM Sample Preparation for Tablet Cross-Section:

-

Fracturing:

-

Carefully fracture the tablet to expose a fresh cross-sectional surface.

-

-

Mounting:

-

Mount the fractured tablet onto an SEM stub using a conductive adhesive.

-

-

Sputter Coating:

-

Coat the sample with a thin layer of a conductive material, such as gold or palladium, to prevent charging under the electron beam.

-

-

Imaging:

-

Image the cross-section at various magnifications to observe the internal structure of the tablet.

-

The following diagram illustrates the chemical structure of the repeating unit in HPMC.

Conclusion

Hydroxypropyl methylcellulose remains an indispensable excipient in modern pharmaceutical development. Its well-characterized and versatile properties allow for the rational design of a wide range of dosage forms, particularly controlled-release systems. A thorough understanding of its physicochemical properties and the application of appropriate experimental techniques are essential for the successful formulation and optimization of HPMC-based drug delivery systems. This guide has provided a comprehensive overview of the current literature, offering valuable insights and practical methodologies for researchers and professionals in the pharmaceutical field.

References

- 1. News - Analysis of Hydroxypropyl Methylcellulose Structure and Substituents [kimachemical.com]

- 2. News - Effect of methoxy content and hydroxypropoxy content on HPMC [kimachemical.com]

- 3. Drug-Polymers Composite Matrix Tablets: Effect of Hydroxypropyl Methylcellulose (HPMC) K-Series on Porosity, Compatibility, and Release Behavior of the Tablet Containing a BCS Class I Drug - PMC [pmc.ncbi.nlm.nih.gov]

- 4. HPMC-matrices for controlled drug delivery: a new model combining diffusion, swelling, and dissolution mechanisms and predicting the release kinetics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 6. researchgate.net [researchgate.net]

- 7. hpmcsupplier.com [hpmcsupplier.com]

- 8. youtube.com [youtube.com]

- 9. How To Optimize The Fluidized Bed Process (Chapter 8) - Senieer - What You Trust [senieer.com]

- 10. bitesizebio.com [bitesizebio.com]

An In-depth Technical Guide to the Thermal Degradation Properties of Hydroxypropyl Methylcellulose (HPMC) for Material Science

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the thermal degradation properties of Hydroxypropyl Methylcellulose (HPMC), a widely used excipient in the pharmaceutical industry and a versatile polymer in various material science applications. Understanding the thermal behavior of HPMC is critical for ensuring product quality, stability, and performance, particularly in processes involving heat, such as hot-melt extrusion, 3D printing, and drying. This document details the mechanisms of HPMC degradation, presents quantitative data from thermal analysis techniques, and provides standardized experimental protocols.

Introduction to HPMC and its Thermal Stability

Hydroxypropyl Methylcellulose (HPMC) is a semi-synthetic, inert, viscoelastic polymer derived from cellulose (B213188).[1] Its utility in various applications stems from its ability to thicken, emulsify, stabilize, and form films.[2] However, HPMC is susceptible to thermal degradation at elevated temperatures, which can lead to a decrease in molecular weight, viscosity, and a loss of its desirable physical properties.[1] The thermal stability of HPMC is not absolute and is influenced by several factors, including its molecular weight, degree of substitution of hydroxypropyl and methoxy (B1213986) groups, and the presence of impurities.[1] Generally, HPMC exhibits good thermal stability with decomposition temperatures typically ranging from 200°C to 300°C.[1]

Mechanisms of HPMC Thermal Degradation

The thermal degradation of HPMC is a complex process that proceeds through several stages, involving both physical and chemical changes. The degradation pathway is significantly influenced by the surrounding atmosphere, with distinct mechanisms observed in inert (e.g., nitrogen) and oxidative (e.g., air) environments.

Degradation in an Inert Atmosphere (Pyrolysis)

In an inert atmosphere, the degradation of HPMC primarily occurs through pyrolysis. This process can be broadly categorized into three stages:

-

Low-Temperature Stage (100–200°C): This initial stage is characterized by physical changes, mainly the evaporation of bound water.[3] As the temperature increases towards 200°C, preliminary chemical degradation may begin, involving the removal of some hydroxypropyl and methoxy functional groups, leading to a slight decrease in molecular weight.[3]

-

Medium-Temperature Stage (200–300°C): In this range, the rate of decomposition significantly accelerates. The primary degradation mechanisms include the cleavage of ether bonds in the main cellulose backbone and dehydration reactions of the sugar rings.[3] This results in the generation of a variety of small molecule volatile products, such as water, carbon monoxide, carbon dioxide, formaldehyde, acetaldehyde, and acrolein.[3]

-

High-Temperature Stage (Above 300°C): Above 300°C, HPMC enters a stage of rapid and violent degradation.[3] This involves extensive breakage of the main polymer chain and volatilization of the resulting fragments, leading to the formation of a carbonaceous residue or char.[3]

Degradation in an Oxidative Atmosphere

In the presence of oxygen, the thermal degradation of HPMC is more complex and occurs at lower temperatures compared to an inert atmosphere.[4] The process involves oxidative reactions that run concurrently with pyrolysis.

-

Initial Oxidative Degradation (around 150°C): A small initial mass loss is often observed at temperatures as low as 150°C in air, which is attributed to oxidation-induced degradation.[4]

-

Main Degradation Stages: Following the initial oxidation, the degradation proceeds in multiple stages, often with a significant mass loss occurring around 200°C and further degradation at higher temperatures.[4] The presence of oxygen facilitates the formation of additional degradation products, including more CO and CO2.[3]

The following diagram illustrates the general workflow for investigating the thermal degradation of HPMC.

Caption: Workflow for HPMC thermal analysis.

Quantitative Data from Thermal Analysis

The thermal degradation of HPMC is quantitatively assessed using techniques such as Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC).

Thermogravimetric Analysis (TGA)

TGA measures the change in mass of a sample as a function of temperature. The following tables summarize typical TGA data for HPMC under different conditions.

Table 1: TGA Data for HPMC Degradation in an Inert Atmosphere (Nitrogen)

| Parameter | Temperature Range (°C) | Mass Loss (%) | Reference |

| Onset of Degradation | ~260 | - | [4] |

| Main Degradation Stage | 200 - 400 | ~80.5 | [5] |

| Single-step Mass Loss | - | 90 - 95 | [4] |

Table 2: TGA Data for HPMC Degradation in an Oxidative Atmosphere (Air)

| Stage | Onset Temperature (°C) | Mass Loss (%) | Reference |

| Stage 1 | ~150 | ~5 | [4] |

| Stage 2 | ~200 | ~70 | [4] |

| Stage 3 | ~380 | ~15 | [4] |

Differential Scanning Calorimetry (DSC)

DSC measures the heat flow into or out of a sample as it is heated or cooled. It provides information on phase transitions such as the glass transition temperature (Tg) and endothermic or exothermic events associated with degradation.

Table 3: DSC Data for HPMC

| Parameter | Temperature (°C) | Notes | Reference |

| Glass Transition (Tg) | 160 - 210 | Varies with HPMC grade | [4] |

| Endothermic Peak (Decomposition) | 358.8 | - | [6] |

| Exothermic Signal (in air) | 135 - 175 | Onset of initial oxidation |

Activation Energy of Thermal Degradation

The activation energy (Ea) provides insight into the energy barrier for the degradation reaction. It can be calculated from TGA data obtained at different heating rates.

Table 4: Activation Energy of HPMC Thermal Degradation

| Atmosphere | Activation Energy (kJ/mol) | Method | Reference |

| Inert (Nitrogen) | 105 | Ozawa | [7] |

| Air | 104.54 | Spontaneous Ignition Tester | [2] |

| Air | ~110 | Kissinger (for extruded filaments) |

The following diagram illustrates the key stages of HPMC thermal degradation.

Caption: HPMC thermal degradation stages.

Experimental Protocols

Detailed experimental protocols are crucial for obtaining reproducible and comparable data. The following sections outline typical procedures for TGA, DSC, and Py-GC-MS analysis of HPMC.

Thermogravimetric Analysis (TGA) Protocol

-

Instrument: A thermogravimetric analyzer (e.g., Shimadzu TGA-50, TA Instruments Q500).

-

Sample Preparation: Dry the HPMC sample in a vacuum oven at a specified temperature (e.g., 60°C) for several hours to remove any adsorbed moisture. Accurately weigh 5-10 mg of the dried sample into a TGA pan (e.g., platinum or alumina).

-

Experimental Conditions:

-

Atmosphere: High-purity nitrogen or dry air, with a constant flow rate (e.g., 50-100 mL/min).

-

Heating Program: Heat the sample from ambient temperature to a final temperature of around 600-800°C.

-

Heating Rate: A typical heating rate is 10°C/min. For kinetic studies, multiple heating rates (e.g., 5, 10, 15, and 20°C/min) should be used.

-

-

Data Analysis: Record the mass loss as a function of temperature. Determine the onset temperature of degradation (the temperature at which significant mass loss begins) and the peak degradation temperature (the temperature of the maximum rate of mass loss from the derivative thermogravimetric, DTG, curve).

Differential Scanning Calorimetry (DSC) Protocol

-

Instrument: A differential scanning calorimeter (e.g., TA Instruments Q2000, Mettler Toledo DSC 1).

-

Sample Preparation: Accurately weigh 3-5 mg of the dried HPMC sample into an aluminum DSC pan. Hermetically seal the pan to prevent any loss of volatiles during the experiment. An empty, sealed aluminum pan is used as a reference.

-

Experimental Conditions:

-

Atmosphere: High-purity nitrogen with a constant flow rate (e.g., 50 mL/min).

-

Heating Program: A common procedure is a heat-cool-heat cycle to erase the thermal history of the sample.

-

Heat from ambient to a temperature above the expected glass transition but below the degradation temperature (e.g., 200°C) at a rate of 10°C/min.

-

Hold isothermally for a few minutes.

-

Cool to a low temperature (e.g., 0°C) at a rate of 10°C/min.

-

Heat again to the final temperature (e.g., 400°C) at a rate of 10°C/min.

-

-

-

Data Analysis: Analyze the second heating scan to determine the glass transition temperature (Tg) and any endothermic or exothermic peaks associated with degradation. The enthalpy of these transitions can also be calculated from the peak area.

Pyrolysis-Gas Chromatography-Mass Spectrometry (Py-GC-MS) Protocol

-

Instrument: A pyrolysis unit coupled to a gas chromatograph-mass spectrometer (e.g., Frontier Lab Multi-Shot Pyrolyzer with an Agilent GC-MS system).

-

Sample Preparation: Place a small amount of the dried HPMC sample (typically 0.1-0.5 mg) into a pyrolysis sample cup.

-

Experimental Conditions:

-

Pyrolysis: The sample is rapidly heated to a high temperature (e.g., 600°C) in an inert atmosphere (helium). The evolved gases are then transferred to the GC column.

-

Gas Chromatography: A capillary column (e.g., DB-5ms) is used to separate the degradation products. A typical temperature program would be to hold at a low temperature (e.g., 40°C) for a few minutes, then ramp up to a high temperature (e.g., 300°C) at a rate of 10-20°C/min.

-

Mass Spectrometry: The separated compounds are ionized (typically by electron ionization) and their mass-to-charge ratio is detected.

-

-

Data Analysis: The resulting chromatogram shows the separated degradation products. Each peak can be identified by its mass spectrum by comparing it to a spectral library (e.g., NIST). This allows for the identification of the volatile compounds produced during the thermal degradation of HPMC. Common pyrolysis products of cellulose derivatives include furan (B31954) derivatives, levoglucosan, and various small aldehydes and acids.[8]

Factors Influencing the Thermal Degradation of HPMC

Several factors can influence the thermal stability and degradation profile of HPMC:

-

Molecular Weight: Higher molecular weight HPMC generally exhibits slightly higher thermal stability.

-

Degree and Type of Substitution: The ratio of methoxy to hydroxypropyl substitution can affect the degradation temperature. Higher hydroxypropyl content has been suggested to improve thermal stability.

-

Atmosphere: As detailed earlier, the presence of oxygen leads to degradation at lower temperatures and through different reaction pathways compared to an inert atmosphere.[4]

-

Heating Rate: In TGA, a higher heating rate will shift the degradation temperatures to higher values.[2]

-

Moisture Content: The presence of moisture can facilitate hydrolytic degradation, potentially lowering the onset temperature of decomposition.[1]

-

pH: Extreme pH conditions can accelerate the degradation of HPMC, especially in aqueous solutions.[1]

-

Interactions with Other Substances: The presence of other excipients or active pharmaceutical ingredients can alter the thermal stability of HPMC.[1]

Conclusion

The thermal degradation of HPMC is a multifaceted process that is critical to understand for its effective use in material science and pharmaceutical applications. This guide has provided an in-depth overview of the degradation mechanisms, quantitative data from key analytical techniques, and detailed experimental protocols. By carefully considering the factors that influence thermal stability and employing standardized analytical methods, researchers and drug development professionals can ensure the quality, safety, and efficacy of HPMC-containing products.

References

- 1. News - What is the thermal degradation of hydroxypropyl methylcellulose? [kimachemical.com]

- 2. 2024.sci-hub.se [2024.sci-hub.se]

- 3. News - What is the thermal degradation of HPMC? [ihpmc.com]

- 4. Thermal degradation of Affinisol HPMC: Optimum Processing Temperatures for Hot Melt Extrusion and 3D Printing - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. eucalyptus.com.br [eucalyptus.com.br]

- 8. researchgate.net [researchgate.net]

Rheological Behavior of Hydroxypropylmethylcellulose (HPMC) Solutions Under Shear: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the rheological behavior of Hydroxypropylmethylcellulose (HPMC) solutions under shear. Understanding the flow characteristics of HPMC is critical for its wide range of applications in the pharmaceutical, food, and construction industries, where it is utilized as a thickener, binder, film former, and controlled-release agent.[1][2][3][4] This document details the influence of various factors on the viscosity of HPMC solutions, outlines experimental protocols for rheological characterization, and presents quantitative data in a structured format.

Core Concepts in HPMC Rheology

HPMC solutions are non-Newtonian fluids, meaning their viscosity is dependent on the applied shear rate.[5][6] Specifically, they exhibit pseudoplastic, or shear-thinning, behavior.[1][7][8] At low shear rates, the long polymer chains of HPMC are randomly coiled and entangled, resulting in high viscosity. As the shear rate increases, these polymer chains begin to align in the direction of flow, leading to a decrease in viscosity.[8][9] This shear-thinning property is highly desirable in many applications, as it allows for easy processing and application at high shear rates, while providing excellent thickening and stability at rest.[5][8]

Some HPMC solutions can also exhibit thixotropic behavior, which is a time-dependent shear-thinning property.[1][10] This means that the viscosity decreases under constant shear stress and then gradually recovers when the stress is removed.[1]

The rheological properties of HPMC solutions are influenced by several key factors:

-

Concentration: Increasing the concentration of HPMC leads to a significant, often exponential, increase in viscosity due to greater polymer chain entanglement.[11][12][13]

-

Molecular Weight: Higher molecular weight grades of HPMC generally exhibit higher viscosity at the same concentration due to longer polymer chains and more extensive entanglement.[9][14]

-

Temperature: The viscosity of HPMC solutions is inversely proportional to temperature; as the temperature increases, the viscosity decreases.[6][14][15] This is a critical consideration for processing and storage.

-

Degree of Substitution: The ratio of methoxy (B1213986) and hydroxypropyl groups on the cellulose (B213188) backbone can influence the polymer's solubility and, consequently, its rheological properties.[11][14]

Quantitative Data on HPMC Rheology

The following tables summarize quantitative data on the rheological properties of various HPMC grades, extracted from scientific literature.

Table 1: Effect of Concentration on the Apparent Viscosity of HPMC Solutions at 25°C

| HPMC Grade | Concentration (% w/v) | Apparent Viscosity at a specific Shear Rate (mPa·s) |

| HPMC K4M | 8 | ~1,000 |

| HPMC K4M | 10 | ~3,000 |

| HPMC K4M | 12 | ~10,000 |

| HPMC E4M | 8 | ~800 |

| HPMC E4M | 10 | ~2,000 |

| HPMC E4M | 12 | ~5,000 |

Data extracted from graphical representations in referenced literature and should be considered approximate.[16]

Table 2: Power Law Model Parameters for HPMC Dispersions

The shear-thinning behavior of HPMC solutions can often be described by the Power Law model:

τ = K * γ̇ⁿ

where:

-

τ is the shear stress

-

K is the consistency index (a measure of the fluid's viscosity)

-

γ̇ is the shear rate

-

n is the flow behavior index (n < 1 for shear-thinning fluids)

| HPMC Grade | Concentration (%) | Flow Behavior Index (n) | Consistency Index (K) |

| HPMC E5 | 15 | 0.78 | - |

| HPMC E5 | 20 | 0.72 | - |

| HPMC E5 | 25 | 0.69 | - |

| HPMC E15 | 10 | 0.76 | - |

| HPMC E15 | 15 | 0.71 | - |

| HPMC E15 | 20 | 0.66 | - |

Consistency Index (K) values were not explicitly provided in the source.[17]

Experimental Protocols for Rheological Characterization

Accurate and reproducible rheological measurements are essential for characterizing HPMC solutions. The following outlines a general experimental protocol.

Sample Preparation

-

Drying: Dry the HPMC powder to a constant weight to remove any residual moisture.

-

Dispersion: Slowly add the desired amount of HPMC powder to the solvent (typically deionized water) under continuous stirring to prevent the formation of agglomerates. For a standard 2% solution, 2g of HPMC is added to 98g of water.[18]

-

Hydration: Continue stirring for a specified period (e.g., 1-2 hours) to ensure complete hydration of the polymer. The solution may need to be stored at room temperature for up to 24 hours to allow for complete dissolution and the removal of air bubbles.[18]

Rheological Measurement

-

Instrumentation: A rotational rheometer is typically used for these measurements. Common examples include the Brookfield RVT, TA Instruments AR-series, and HAAKE MARS rheometers.[19][20][21]

-

Geometry: The choice of measuring geometry depends on the viscosity of the solution. Common geometries include:

-

Cone and plate: Ideal for low to medium viscosity solutions.

-

Parallel plate: Suitable for a wide range of viscosities and for observing phenomena like gelation.

-

Coaxial cylinder (Couette): Often used for low viscosity and unstable dispersions.[18]

-

-

Temperature Control: Maintain a constant and uniform temperature throughout the measurement using a Peltier plate or a circulating water bath. A typical temperature for analysis is 25°C.[16][20]

-

Measurement Procedure:

-

Equilibration: Allow the sample to equilibrate at the target temperature for a few minutes before starting the measurement.

-

Shear Rate Sweep: To characterize the shear-thinning behavior, perform a shear rate sweep. This involves measuring the viscosity at a series of increasing or decreasing shear rates. The range of shear rates will depend on the specific application but can range from 0.1 to 1000 s⁻¹ or higher.[19]

-

Oscillatory Measurements: To investigate the viscoelastic properties (storage modulus G' and loss modulus G''), oscillatory tests can be performed. These are particularly useful for studying gelation and the structure of the polymer network.

-

Visualizing Rheological Concepts and Workflows

The following diagrams, generated using the DOT language, illustrate key concepts and workflows in the rheological analysis of HPMC solutions.

Caption: Shear-thinning behavior of HPMC solutions.

Caption: Experimental workflow for rheological analysis.

Conclusion

The rheological behavior of HPMC solutions is a complex interplay of factors including concentration, molecular weight, temperature, and shear rate. A thorough understanding and characterization of these properties are paramount for the successful formulation and application of HPMC-based products. The shear-thinning nature of HPMC is a key attribute that allows for both ease of processing and excellent performance in its final application. By employing standardized experimental protocols and appropriate rheological models, researchers and developers can effectively predict and control the performance of HPMC in their formulations.

References

- 1. Rheological and Thermal Behavior of HPMC K100M - HPMC factory | Hydroxypropyl Methyl Cellulose Ether manufacturers [qianhaochem.com]

- 2. Hydroxypropyl Methylcellulose—A Key Excipient in Pharmaceutical Drug Delivery Systems - PMC [pmc.ncbi.nlm.nih.gov]

- 3. celotech.com [celotech.com]

- 4. melacoll.com [melacoll.com]

- 5. celotech.com [celotech.com]

- 6. News - Effect of Temperature on Rheological Properties of Hydroxypropyl Methylcellulose [kimachemical.com]

- 7. Rheological Properties of HPMC K100M Dispersions - Cellulose Ether manufacturers [cellulosemanufacturer.com]

- 8. What are the rheological properties of HPMC thickener systems - HPMC Supplier -Anxin Cellulose Co.,Ltd [hpmcsupplier.com]

- 9. Exploring the Rheological Properties of Hydroxypropyl Methylcellulose HPMC Solutions - HPMC Supplier -Anxin Cellulose Co.,Ltd [hpmcsupplier.com]

- 10. Exploring the Rheological Properties of Hydroxypropyl Methyl Cellulose - HPMC factory | Hydroxypropyl Methyl Cellulose Ether manufacturers [qianhaochem.com]

- 11. News - How does the viscosity of HPMC aqueous solution change with concentration? [kimachemical.com]

- 12. A Study on the Impact of Hydroxypropyl Methylcellulose on the Viscosity of PEG Melt Suspensions Using Surface Plots and Principal Component Analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Investigating the Effect of HPMC on Viscosity and Stability of Suspensions - KIMA CHEMICAL CO.,LTD. [d7b7e9e3-4a58-4f5a-8a42-a47abebcf844.kimacellulose.com]

- 14. hpmcfactory.com [hpmcfactory.com]

- 15. News - The viscosity of HPMC is inversely proportional to temperature, that is, the viscosity increases as the temperature decreases [ihpmc.com]

- 16. researchgate.net [researchgate.net]

- 17. researchgate.net [researchgate.net]

- 18. pjps.pk [pjps.pk]

- 19. researchgate.net [researchgate.net]

- 20. Investigation of the Effects of Hydroalcoholic Solutions on Textural and Rheological Properties of Various Controlled Release Grades of Hypromellose - PMC [pmc.ncbi.nlm.nih.gov]

- 21. A thermorheological investigation into the gelation and phase separation of hydroxypropyl methylcellulose aqueous systems - UEA Digital Repository [ueaeprints.uea.ac.uk]

Biocompatibility and Biodegradability of HPMC Hydrogels: A Technical Guide for Biomedical Research

Hydroxypropyl methylcellulose (B11928114) (HPMC), a semisynthetic derivative of cellulose (B213188), has emerged as a important biomaterial in the biomedical field. Its unique combination of properties, including inherent biocompatibility and tunable biodegradability, makes it an ideal candidate for a wide range of applications such as controlled drug delivery, tissue engineering, and wound healing.[1][2][3] This technical guide provides an in-depth analysis of the biocompatibility and biodegradability of HPMC hydrogels, offering quantitative data, detailed experimental protocols, and visual representations of key processes to support researchers, scientists, and drug development professionals.

Biocompatibility of HPMC Hydrogels

Biocompatibility refers to the ability of a material to perform its desired function without eliciting any undesirable local or systemic effects in the host.[4] HPMC is generally recognized as a biocompatible polymer, a status attributed to its origin from natural cellulose.[2] This inherent safety profile is a primary reason for its widespread use in pharmaceutical and biomedical formulations.[5][6]

Quantitative Biocompatibility Data

The biocompatibility of HPMC hydrogels has been extensively evaluated through various in vitro and in vivo studies. The following tables summarize key quantitative findings from the literature.

Table 1: In Vitro Cytotoxicity of HPMC-based Hydrogels

| Hydrogel Composition | Cell Line | Assay | Cell Viability (%) | Outcome | Reference |

| HPMC/Chitosan/Insulin | Human Keratinocytes (HaCaT) | MTT | >100% after 72h | Non-cytotoxic, stimulated viability | [7][8] |

| HPMC/PVP/MAA IPN | - | - | >85% | Non-toxic | [9][10] |

| HPMC/Gelatin/Hyaluronic Acid | - | MTT | >90% | Biocompatible | [6] |

| HPMC-based | Mouse Fibroblasts (L929) | MTT | >70% | Considered Safe (as per ISO 10993-5) | [11] |

| HPMC/PVP | - | - | >90% | Non-toxic | [6] |

Note: A material is generally considered non-cytotoxic if cell viability is greater than 70% compared to a blank control, according to ISO 10993-5 standards.[11][12]

Table 2: In Vivo Biocompatibility Assessment of HPMC-based Hydrogels

| Hydrogel System | Animal Model | Test | Observation | Outcome | Reference |

| Gelatin/Hyaluronic Acid/Chondroitin Sulfate | - | Skin Sensitization | No signs of sensitization | Safe for preclinical investigation | [13][14] |

| Gelatin/Hyaluronic Acid/Chondroitin Sulfate | - | Acute Systemic Toxicity | No signs of toxicity | Safe for preclinical investigation | [13][14] |

| Gelatin/Hyaluronic Acid/Chondroitin Sulfate | - | Intracutaneous Reactivity | No signs of reactivity | Safe for preclinical investigation | [13][14] |

| Gelatin/Hyaluronic Acid/Chondroitin Sulfate | - | Implantation Study | Normal cellular architecture | Safe for preclinical investigation | [14] |

| HPMC/Chitosan/Insulin | Diabetic Mice | Excisional Wound Healing | Faster wound closure, organized granulation tissue | Promotes wound healing | [7][8] |

| Si-HPMC with MSCs | Rats | Implantation | Reduced host immune response | Immunomodulatory | [4] |

Experimental Protocols for Biocompatibility Testing

Standardized protocols are crucial for the valid assessment of biomaterial biocompatibility. The International Organization for Standardization (ISO) 10993 series provides a framework for the biological evaluation of medical devices, which is widely applied to hydrogels.[13][15]

Protocol 1: In Vitro Cytotoxicity - MTT Assay (Based on ISO 10993-5)

This assay assesses the cell viability by measuring the metabolic activity of cells cultured in the presence of hydrogel extracts.

-

Extract Preparation:

-

Prepare HPMC hydrogel samples under sterile conditions.

-

Incubate the hydrogel material in a serum-free or serum-reduced cell culture medium (e.g., DMEM) for 24 hours at 37°C. The ratio of material surface area to medium volume should be standardized.

-

Collect the medium, now containing any potential leachables from the hydrogel. This is the "extract."

-

-

Cell Culture:

-

Seed a suitable cell line (e.g., L929 mouse fibroblasts, HaCaT human keratinocytes) in 96-well plates at a predetermined density.[11]

-

Incubate for 24 hours to allow for cell attachment.

-

-

Exposure:

-

Remove the existing culture medium from the cells.

-

Add 100 µL of the prepared hydrogel extracts to each well.[11] Include negative controls (cells with fresh medium only) and positive controls (cells with a known cytotoxic substance).

-

-

MTT Assay:

-

After a 24-hour incubation period with the extracts, add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well.

-

Incubate for a further 2-4 hours. Viable cells with active mitochondria will reduce the yellow MTT to a purple formazan (B1609692) product.

-

Add a solubilizing agent (e.g., DMSO or isopropanol) to dissolve the formazan crystals.

-

Measure the absorbance of the solution using a microplate reader at a specific wavelength (e.g., 570 nm).

-

-

Data Analysis:

-

Calculate cell viability as a percentage relative to the negative control.

-